molecular formula C15H26O4S B13852363 D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate

D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate

Cat. No.: B13852363
M. Wt: 302.4 g/mol
InChI Key: PUFORYQSQKIHJR-KBRXKUPHSA-N
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Description

D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate is a synthetic compound that belongs to the class of oxathiolane derivatives This compound is characterized by the presence of a menthol moiety, a methoxy group, and an oxathiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate typically involves the reaction of menthol with methoxy-substituted oxathiolane derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, the reaction may be carried out in the presence of a base such as sodium hydroxide and a solvent like ethyl acetate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

  • Menthol
  • Neomenthol
  • Pulegone
  • Carveol
  • Carvone

These compounds have varying degrees of cooling effects, biological activities, and industrial applications, making D-Menthol-5-methoxy-[1,3]-oxathiolane-2S-carboxylate unique in its specific combination of properties.

Properties

Molecular Formula

C15H26O4S

Molecular Weight

302.4 g/mol

IUPAC Name

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5S)-5-methoxy-1,3-oxathiolane-2-carboxylate

InChI

InChI=1S/C15H26O4S/c1-9(2)11-6-5-10(3)7-12(11)18-14(16)15-19-13(17-4)8-20-15/h9-13,15H,5-8H2,1-4H3/t10-,11+,12-,13-,15-/m0/s1

InChI Key

PUFORYQSQKIHJR-KBRXKUPHSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H](C1)OC(=O)[C@H]2O[C@@H](CS2)OC)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2OC(CS2)OC)C(C)C

Origin of Product

United States

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